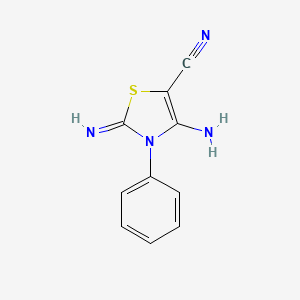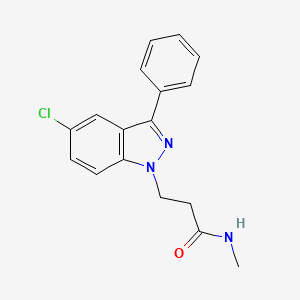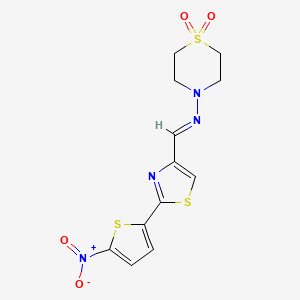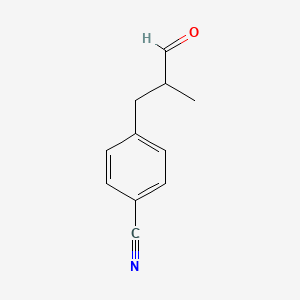
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- typically involves multi-step reactions. One common method includes the conversion of dodecanoyl chloride to dodecanimidoyl chlorides, followed by the formation of imidoylisothiocyanate derivatives. These derivatives are then converted to thiourea derivatives, which finally yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazole ring into more oxidized forms.
Reduction: Reducing agents can be used to reduce the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学研究应用
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it has been found to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .
相似化合物的比较
Similar Compounds
Thiamethoxam: An insecticide with a thiazole ring.
Thiabendazole: An antifungal agent.
Imidaclothiz: Another insecticide with a thiazole structure.
Uniqueness
What sets 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
属性
CAS 编号 |
56935-53-6 |
|---|---|
分子式 |
C10H8N4S |
分子量 |
216.26 g/mol |
IUPAC 名称 |
4-amino-2-imino-3-phenyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N4S/c11-6-8-9(12)14(10(13)15-8)7-4-2-1-3-5-7/h1-5,13H,12H2 |
InChI 键 |
ATOHPFLGNLKIGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=N)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)




![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
